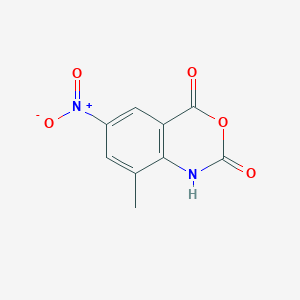![molecular formula C8H15F3N2O3 B13609998 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid is a compound with a unique structure that combines an azetidine ring with a trifluoroacetic acid moiety
Métodos De Preparación
The synthesis of 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable amine reacts with the azetidine ring.
Attachment of the Trifluoroacetic Acid Moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid can be compared with other similar compounds, such as:
1-Methylazetidin-3-ol: This compound lacks the trifluoroacetic acid moiety and may have different chemical and biological properties.
3-Hydroxy-1-methylazetidine: Similar in structure but without the methylamino group, leading to different reactivity and applications.
1-Methyl-3-azetidinol: Another related compound with variations in functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15F3N2O3 |
|---|---|
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
1-methyl-3-(methylaminomethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.C2HF3O2/c1-7-3-6(9)4-8(2)5-6;3-2(4,5)1(6)7/h7,9H,3-5H2,1-2H3;(H,6,7) |
Clave InChI |
QOJOPQIVHWXFGF-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CN(C1)C)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)


